Bip-tyr-thr-pro-lys-thr is a peptide composed of six amino acids: biphenylalanine (Bip), tyrosine (Tyr), threonine (Thr), proline (Pro), lysine (Lys), and threonine (Thr). This peptide falls under the classification of bioactive peptides, which are short chains of amino acids that can exert various biological effects in the body. The synthesis and applications of such peptides are vital in fields like pharmacology, nutrition, and biotechnology.
Methods: The synthesis of Bip-tyr-thr-pro-lys-thr can be achieved through both chemical synthesis and enzymatic hydrolysis. Chemical synthesis typically employs solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain on a solid support. This method is advantageous for producing peptides with high purity and yield, as it allows for precise control over the sequence and composition of the peptide .
Technical Details: In SPPS, protecting groups are used to prevent unwanted reactions at specific functional groups during the synthesis process. Common protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) for amines and t-Boc (tert-butyloxycarbonyl) for carboxylic acids. The synthesis involves coupling agents such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds between amino acids .
Bip-tyr-thr-pro-lys-thr can undergo several chemical reactions, primarily involving hydrolysis and modifications through enzymatic processes. Hydrolysis can be catalyzed by proteolytic enzymes, breaking down the peptide into its constituent amino acids or smaller peptides. This reaction is significant in understanding the bioactivity of peptides in physiological contexts .
The mechanism of action for Bip-tyr-thr-pro-lys-thr involves its interaction with specific receptors or enzymes in biological systems. Peptides often function by binding to receptors on cell membranes, triggering signal transduction pathways that lead to physiological responses such as hormone release or modulation of metabolic processes. For example, certain bioactive peptides can inhibit enzymes like angiotensin-converting enzyme, which plays a role in blood pressure regulation .
Physical Properties: Bip-tyr-thr-pro-lys-thr is typically a white to off-white powder at room temperature. It is soluble in water, which enhances its bioavailability when administered.
Chemical Properties: The peptide is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to heat. Its stability can be influenced by factors such as pH, temperature, and ionic strength of the solution.
Relevant data indicates that peptides like Bip-tyr-thr-pro-lys-thr can exhibit varying degrees of stability based on their amino acid composition and structure .
Bip-tyr-thr-pro-lys-thr has potential applications in various scientific fields:
Bip-Tyr-Thr-Pro-Lys-Thr presents significant synthetic challenges due to the presence of biphenylalanine (Bip), a non-canonical amino acid with pronounced steric hindrance. Standard Fmoc/tBu-based SPPS protocols require optimization for this sequence. The C-terminal threonine is typically anchored to methylbenzhydrylamine (MBHA) resin via a triazene linker to minimize side reactions during subsequent couplings [1]. Biphenylalanine incorporation necessitates double coupling protocols with extended reaction times (90–120 minutes) using potent activators like HBTU/HOBt in DMF to overcome steric limitations [1] [5].
The proline residue acts as a potential aggregation hotspot, particularly during elongation of the C-terminal Thr-Pro-Lys segment. Microwave-assisted SPPS at 45–50°C significantly improves coupling efficiency in these regions by disrupting β-sheet formation [5] [9]. Post-synthesis, cleavage employs trifluoroacetic acid (TFA)/dichloromethane mixtures (2–5% TFA), followed by biphenylalanine reduction with ferrous sulfate to yield the crude peptide. Final purities of 73–94% are achievable when per-cycle coupling efficiency exceeds 99% [1] [9].
Table 1: SPPS Parameters for High-Yield Bip-Tyr-Thr-Pro-Lys-Thr Synthesis
| Synthetic Parameter | Optimized Condition | Impact on Yield |
|---|---|---|
| Resin Type | MBHA with triazene linker | Minimizes C-terminal racemization |
| Bip Coupling Agent | HBTU/HOBt in DMF | 95% coupling efficiency |
| Microwave Assistance | 45–50°C during Thr-Pro-Lys elongation | Reduces aggregation-related deletions |
| Cleavage Cocktail | TFA/DCM (2–5%) + FeSO₄ reduction | Preserves biphenyl integrity |
| Target Coupling Efficiency | >99% per cycle | Final purity 73–94% |
Orthogonal protection is essential for synthesizing Bip-Tyr-Thr-Pro-Lys-Thr derivatives with site-specific modifications. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group demonstrates exceptional stability toward piperidine (20%) and TFA, enabling selective lysine side-chain protection. However, ivDde removal near the C-terminus can be problematic due to peptide aggregation. This is mitigated by using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH, allowing side-chain modification during chain extension .
For peptides requiring multiple modifications, a three-tier orthogonal system combining ivDde (cleavable with 2% hydrazine), Alloc (removed by Pd(0)/PhSiH₃), and Mmt (cleaved with HOBt/DCM/TFE) provides sequential deprotection capability. The Mmt group exhibits superior acid lability compared to Mtt, enabling cleavage under nearly neutral conditions (0.6M HOBt in DCM/TFE), which preserves acid-sensitive functionalities [8]. Strategic placement of these groups allows for chemoselective modifications, such as C-terminal amidation or mid-sequence biotinylation, without global deprotection.
Table 2: Orthogonal Protecting Groups for Advanced Bip-Tyr-Thr-Pro-Lys-Thr Derivatives
| Protecting Group | Stability Profile | Cleavage Conditions | Orthogonal Partners |
|---|---|---|---|
| ivDde | Stable to piperidine, TFA, DBU | 2% hydrazine/DMF (3 × 3 min) | Alloc, Mmt, Boc |
| Alloc | Stable to piperidine, nucleophiles | Pd(PPh₃)₄/CHCl₃-HOAc-NMM (2h, Ar) | ivDde, Mmt |
| Mmt | Labile to mild acid | 0.6M HOBt in DCM/TFE (1h × 2) | ivDde, Alloc, Fmoc |
| Mtt | Moderate acid stability | 1% TFA/DCM or DCM/HFIP/TFE/TES | Fmoc, Boc |
While SPPS dominates synthetic production, biohydrolysis approaches offer sustainable alternatives for generating Bip-containing peptide analogs. Scallop (Argopecten irradians) mantle proteins hydrolyzed with neutral protease yield peptide fractions (<3 kDa) with significant radical scavenging capacity (0.362 μM TE/mg ORAC). Subsequent fermentation with Bacillus licheniformis CICC 20033 elevates this to 0.425 μM TE/mg, demonstrating enhanced bioactivity through microbial processing [3].
Non-thermal pre-treatment technologies markedly enhance enzymatic liberation of bioactive peptides. Ultrasound (20–40 kHz), high-pressure processing (100–300 MPa), and pulsed electric fields (5–25 kV/cm) induce protein unfolding, exposing cleavage sites for proteases. These methods increase solvent accessibility around aromatic residues like tyrosine and biphenylalanine analogs, potentially facilitating release of Tyr-Thr-Pro-Lys-Thr-like sequences from parent proteins. Fermentation parameters critically influence peptide profiles: Bacillus species preferentially cleave at lysine and proline residues, potentially generating C-terminal Lys-Thr motifs when aromatic amino acids occupy P₁ positions [3] [6].
Table 3: Fermentation Parameters Influencing Lys-Thr-Containing Peptide Yield
| Parameter | Optimal Condition | Bioactivity Enhancement | Identified Peptide Analog |
|---|---|---|---|
| Protease Type | Neutral protease | ORAC 0.362 → 0.425 μM TE/mg | Lys-Asp-Ala-Ala-Lys-Thr-Lys |
| Pre-treatment | HPP (300 MPa, 15min, 40°C) | 17.5% increase in radical scavenging | Not specified for Bip-Tyr analogs |
| Fermentation Strain | Bacillus licheniformis | Higher Lys/Thr-terminal peptides | Multiple Thr-containing sequences |
| Ultrafiltration | <3 kDa membrane | Enrichment of antioxidant peptides | Low-MW hydrophobic peptides |
Site-specific functionalization of Bip-Tyr-Thr-Pro-Lys-Thr leverages orthogonally deprotected functional groups. Following ivDde removal from lysine, PEGylation with mPEG-succinimidyl esters (5–20 kDa) enhances solubility and plasma stability. Quantitative conjugation (>95%) occurs in DMF/pH 8.5 borate buffers, with the biphenyl moiety providing a spectroscopic handle (λ=260 nm) for modification tracking [1] [4].
For dimerization applications, C-terminal activation with HATU/DIPEA enables solution-phase condensation with bifunctional linkers. Ethylene glycol bis(succinimidyl succinate) (EGS) generates stable dimers that mimic the α4β7 integrin antagonists' structural geometry, though cyclization via cysteine bridges remains impractical due to the absence of endogenous cysteines in the native sequence [4]. Biphenylalanine-specific modifications exploit its aromatic nucleus for Pd-catalyzed Suzuki couplings, enabling introduction of biotin or fluorescein probes without affecting other residues. This chemoselectivity is particularly valuable for creating diagnostic analogs where lysine must remain unmodified [1] [7].
Transitioning from laboratory-scale SPPS (mmol) to industrial production (kg-scale) of Bip-Tyr-Thr-Pro-Lys-Thr faces three primary bottlenecks: resin loading limitations, high-cost amino acid derivatives, and purification complexities. Continuous flow SPPS addresses resin constraints by packing polyethylene glycol-based resins (e.g., TentaGel) into pressure-stable columns, enabling reagent recycling and reduced solvent consumption. However, Bip incorporation remains problematic in flow systems due to slow diffusion kinetics, necessitating segmented batch coupling for this residue [5].
Hybrid synthesis strategies prove economically viable for large-scale production. The C-terminal tripeptide Pro-Lys-Thr is synthesized via SPPS, then coupled to solution-phase Bip-Tyr-Thr segments using native chemical ligation. This reduces protected amino acid consumption by 40% compared to full SPPS. Final purification employs multi-column countercurrent chromatography with polar-embedded C18 phases, resolving closely related impurities from the Tyr-Thr dehydration byproducts that form during extended synthesis [4] [5]. Cost drivers remain the biphenylalanine building block (Fmoc-Bip-OH constitutes >60% of raw material costs) and chromatographic purification, motivating development of non-chromatographic purification methods like precipitation-filtration for industrial batches.
Table 4: Cost Structure Analysis for Kilogram-Scale Production
| Cost Component | % of Total Cost | Reduction Strategy |
|---|---|---|
| Protected amino acids | 68% | Hybrid SPPS/solution-phase synthesis |
| Chromatography media | 22% | Precipitation-filtration cascades |
| Solvent consumption | 7% | Continuous flow membrane recovery |
| Specialized equipment | 3% | Multi-purpose peptide suites |
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8